- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,
Cas no 956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate)
El metil 3-{(tert-butoxi)carbonilamino}furan-2-carboxilato es un compuesto orgánico versátil utilizado en síntesis química, especialmente en la construcción de moléculas complejas. Su estructura combina un grupo éster metílico y un grupo protector Boc (tert-butoxicarbonilo), lo que lo hace valioso en la protección de aminas durante reacciones multifase. La presencia del núcleo furano aporta reactividad en reacciones de cicloadición y modificaciones posteriores. Este compuesto destaca por su estabilidad bajo diversas condiciones, facilitando su manipulación en entornos de laboratorio. Su pureza y reactividad controlada lo convierten en un intermediario clave para la producción de fármacos y compuestos heterocíclicos, ofreciendo precisión en la síntesis de moléculas bioactivas.
956034-03-0 structure
Product Name:methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
Número CAS:956034-03-0
MF:C11H15NO5
Megavatios:241.240503549576
MDL:MFCD12407824
CID:827240
PubChem ID:52987670
Update Time:2025-11-02
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
- methyl 3-(tert-butoxycarbonyl)furan-2-carboxylate
- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxylate
- methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate
- Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate
- OFSPCMNPGVKHEL-UHFFFAOYSA-N
- W9754
- ST24030999
- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxy
- Tert-butyl 2-(methoxycarbonyl)furan-3-ylcarbamate
- methyl 3-{[(tert-butoxy)
- Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-furancarboxylate (ACI)
- tert-Butyl [2-(methoxycarbonyl)furan-3-yl]carbamate
- methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
- AS-33280
- DTXSID70680939
- SCHEMBL189873
- AKOS015920459
- SB60901
- Methyl3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
- 3-tert-butoxycarbonylamino-furan-2-carboxylic acid methyl ester
- DA-32809
- CS-0154425
- BCP33197
- OSM-S-426
- 956034-03-0
-
- MDL: MFCD12407824
- Renchi: 1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)
- Clave inchi: OFSPCMNPGVKHEL-UHFFFAOYSA-N
- Sonrisas: O=C(NC1=C(C(OC)=O)OC=C1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 241.09500
- Masa isotópica única: 241.09502258g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 5
- Complejidad: 297
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 77.8
- Xlogp3: 2.3
Propiedades experimentales
- PSA: 81.26000
- Logp: 2.42680
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,2-8°C(BD225385)
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Datos Aduaneros
- Código HS:2932190090
- Datos Aduaneros:
中国海关编码:
2932190090概述:
2932190090 其他结构上有非稠合呋喃环化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092634-250mg |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 250mg |
£61.00 | 2022-03-01 | |
| Fluorochem | 092634-1g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 092634-5g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 5g |
£477.00 | 2022-03-01 | |
| Fluorochem | 092634-10g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 10g |
£809.00 | 2022-03-01 | |
| Alichem | A159002975-5g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 5g |
$1122.70 | 2023-08-31 | |
| Alichem | A159002975-10g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 10g |
$1503.48 | 2023-08-31 | |
| Alichem | A159002975-25g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 25g |
$2626.47 | 2023-08-31 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12536-10g |
methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 10g |
$1150 | 2023-09-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD225385-100mg |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 100mg |
¥122.0 | 2023-08-31 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD225385-250mg |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 250mg |
¥218.0 | 2023-08-31 |
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; rt → -30 °C; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.2 45 min, -30 °C → 0 °C
1.2 45 min, -30 °C → 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → rt; 1 h, rt; rt → -30 °C
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 -30 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water
1.2 -30 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water
Referencia
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 45 min, -30 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , tert-Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 10 min, -78 °C; 2 h, -78 °C → -40 °C
1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C
1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C
Referencia
- Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -30 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.3 45 min, -30 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.3 45 min, -30 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight
Referencia
- Scaffold diversity inspired by the natural product evodiamine: discovery of highly potent and multitargeting antitumor agents, Journal of Medicinal Chemistry, 2015, 58(16), 6678-6696
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 10 min, -78 °C; 2 h, -78 °C → 40 °C
1.2 45 min, 40 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 45 min, 40 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 20 min, -40 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C
1.3 -40 °C → rt; 1 h, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C
1.3 -40 °C → rt; 1 h, rt
Referencia
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Raw materials
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Preparation Products
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:956034-03-0)methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
Número de pedido:A858988
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:15
Precio ($):279.0
Correo electrónico:sales@amadischem.com
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Literatura relevante
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate) Productos relacionados
- 889088-96-4(tert-butyl N-(2-formylfuran-3-yl)carbamate)
- 655255-06-4(3-(Boc-amino)furan-2-carboxylic Acid)
- 91625-91-1(Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate)
- 123391-66-2((5-formylfuran-2-yl)methyl N-phenylcarbamate)
- 91626-05-0(2-Benzofurancarboxylic acid, 3-[(ethoxycarbonyl)amino]-)
- 292069-98-8(5-{(tert-butoxy)carbonylamino}-1-benzofuran-2-carboxylic acid)
- 1251582-36-1(Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate)
- 1375064-80-4(3-((tert-butoxycarbonyl)aMino)-5-Methylfuran-2-carboxylic acid)
- 655255-07-5(tert-butyl2-carbamoylfuran-3-ylcarbamate)
- 1135283-35-0(ethyl 5-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:956034-03-0)methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
Pureza:99%
Cantidad:5g
Precio ($):279.0